4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features multiple functional groups, including a triazole ring, an oxadiazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the oxadiazole moiety, and the attachment of the thiophene group. Common reagents used in these steps include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-THIADIAZOL-3-AMINE
- 4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-THIADIAZOL-3-THIOL
Uniqueness
The uniqueness of 4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H12N8OS |
---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
4-[5-methyl-4-[(E)-C-methyl-N-[(E)-thiophen-2-ylmethylideneamino]carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H12N8OS/c1-7(15-14-6-9-4-3-5-22-9)10-8(2)20(19-16-10)12-11(13)17-21-18-12/h3-6H,1-2H3,(H2,13,17)/b14-6+,15-7+ |
InChI Key |
YJMXBXONJBQIGI-MKFXEVHTSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C/C3=CC=CS3)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NN=CC3=CC=CS3)C |
Origin of Product |
United States |
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